tert-Butyl 3-bromo-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-c]pyridine-6-carboxylate
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Overview
Description
tert-Butyl 3-bromo-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-c]pyridine-6-carboxylate is a heterocyclic compound that belongs to the pyrazolopyridine family This compound is characterized by its unique structure, which includes a pyrazole ring fused to a pyridine ring, and a tert-butyl ester group attached to the carboxylate moiety
Preparation Methods
The synthesis of tert-Butyl 3-bromo-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-c]pyridine-6-carboxylate typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with α,β-unsaturated carbonyl compounds.
Bromination: The pyrazole intermediate is then brominated at the 3-position using bromine or N-bromosuccinimide (NBS) under controlled conditions.
Formation of the pyridine ring: The brominated pyrazole is then subjected to cyclization with suitable reagents to form the fused pyrazolopyridine structure.
Esterification: Finally, the carboxylate group is esterified with tert-butyl alcohol in the presence of an acid catalyst to yield the desired compound.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable and cost-effective reagents and conditions.
Chemical Reactions Analysis
tert-Butyl 3-bromo-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-c]pyridine-6-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 3-position can be substituted with other nucleophiles, such as amines, thiols, or alkoxides, under appropriate conditions.
Reduction Reactions: The compound can be reduced to remove the bromine atom or to modify the ester group.
Oxidation Reactions: Oxidation can be performed to introduce additional functional groups or to modify the existing ones.
Cyclization Reactions: The compound can undergo further cyclization to form more complex heterocyclic structures.
Common reagents used in these reactions include reducing agents like lithium aluminum hydride (LiAlH4), oxidizing agents like potassium permanganate (KMnO4), and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
tert-Butyl 3-bromo-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-c]pyridine-6-carboxylate has several scientific research applications, including:
Medicinal Chemistry: The compound is used as a building block for the synthesis of potential drug candidates, particularly those targeting neurological and oncological pathways.
Biological Studies: It serves as a probe molecule for studying enzyme interactions and receptor binding in biological systems.
Material Science: The compound’s unique structure makes it useful in the development of novel materials with specific electronic and optical properties.
Chemical Synthesis:
Mechanism of Action
The mechanism of action of tert-Butyl 3-bromo-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-c]pyridine-6-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the ester group play crucial roles in its binding affinity and reactivity. The compound can modulate biological pathways by inhibiting or activating specific enzymes, leading to desired therapeutic effects. The exact molecular targets and pathways depend on the specific application and the modifications made to the compound.
Comparison with Similar Compounds
tert-Butyl 3-bromo-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-c]pyridine-6-carboxylate can be compared with other similar compounds, such as:
tert-Butyl 3-iodo-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-c]pyridine-6-carboxylate:
tert-Butyl 1,4,5,7-tetrahydro-6H-pyrazolo[3,4-c]pyridine-6-carboxylate: Lacks the halogen atom, making it less reactive in certain substitution reactions.
tert-Butyl 2,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine-5-carboxylate: This compound has a different substitution pattern on the pyrazole ring, leading to different chemical and biological properties.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the bromine atom, which imparts distinct reactivity and potential for diverse applications.
Properties
IUPAC Name |
tert-butyl 3-bromo-1,4,5,7-tetrahydropyrazolo[3,4-c]pyridine-6-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16BrN3O2/c1-11(2,3)17-10(16)15-5-4-7-8(6-15)13-14-9(7)12/h4-6H2,1-3H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYZCLWPOQBLCOU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=C(C1)NN=C2Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16BrN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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